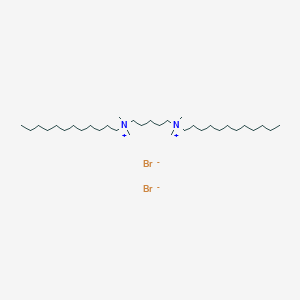
N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide is a chemical compound with the molecular formula C33H72Br2N2. It is a bromide salt of a diamine derivative, characterized by its long alkyl chains and multiple methyl groups. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The initial step involves the reaction of pentane-1,5-diamine with an alkylating agent, such as dodecyl bromide, under controlled conditions to form the intermediate diamine. Subsequent methylation reactions introduce the methyl groups at the nitrogen atoms.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions, such as temperature and pressure, to ensure the formation of the desired product with high purity. The final product is purified through crystallization or other suitable methods to achieve the required purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as alkyl halides or amines
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the extent of oxidation.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives where the bromide ions are replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Its long alkyl chains make it useful in studying lipid interactions and membrane biology.
Biology: In biological research, the compound is employed to investigate cell membrane properties and interactions. It can be used to modify surfaces of biological membranes or as a probe to study membrane-associated processes.
Industry: In industrial applications, the compound is used in the formulation of surfactants, lubricants, and other products that require amphiphilic properties. Its ability to form stable complexes with other molecules makes it valuable in various chemical processes.
Mechanism of Action
The mechanism by which N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide exerts its effects involves its interaction with biological membranes and other molecules. The long alkyl chains interact with lipid bilayers, altering membrane fluidity and permeability. The compound can also form complexes with other molecules, influencing their behavior and properties.
Molecular Targets and Pathways Involved:
Membrane Interactions: The compound targets cell membranes, affecting their structure and function.
Complex Formation: It interacts with various biomolecules, forming stable complexes that can alter biological processes.
Comparison with Similar Compounds
N1,N1,N5,N5-Tetramethylnaphthalene-1,5-diamine
Didodecylamine
Tetramethylpentane-1,5-diamine
Uniqueness: N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide is unique due to its combination of long alkyl chains and multiple methyl groups, which confer amphiphilic properties and the ability to form stable complexes. This combination of features distinguishes it from other similar compounds, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
IUPAC Name |
dodecyl-[5-[dodecyl(dimethyl)azaniumyl]pentyl]-dimethylazanium;dibromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H72N2.2BrH/c1-7-9-11-13-15-17-19-21-23-26-30-34(3,4)32-28-25-29-33-35(5,6)31-27-24-22-20-18-16-14-12-10-8-2;;/h7-33H2,1-6H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKKEPDHDRCIOA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H72Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
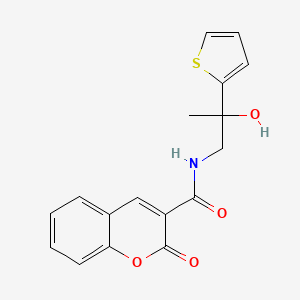
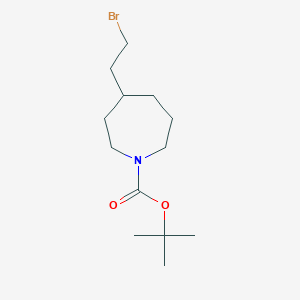


![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2841664.png)

![6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2841667.png)


![1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2841672.png)
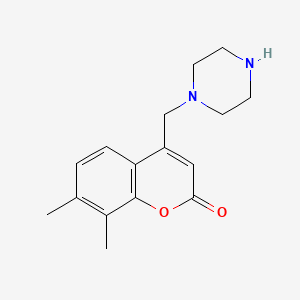
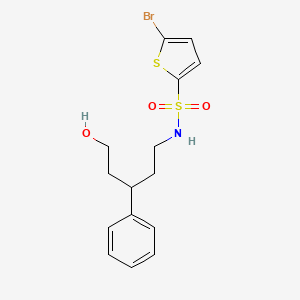
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B2841678.png)
